molecular formula C16H15N5O B11456520 N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B11456520
M. Wt: 293.32 g/mol
InChI Key: OUMAZZCSAQZVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a synthetic small molecule designed for research purposes, featuring a 1,2,4-triazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,2,4-triazole ring are the subject of extensive research due to their significant antibacterial potential, particularly in the search for new agents to combat drug-resistant bacterial strains . Furthermore, structurally related 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their value in central nervous system (CNS) disorder research . The incorporation of a pyridinyl moiety and an acetamide linker in this compound is a common strategy to fine-tune properties like solubility and binding affinity, as the amide group is a key pharmacophore present in several established therapeutic agents . This combination of features makes this compound a compound of interest for building libraries for high-throughput screening and for further investigation in various drug discovery programs, including those targeting infectious diseases and neurological conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H15N5O/c22-15(18-11-12-6-2-1-3-7-12)10-14-19-16(21-20-14)13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21)

InChI Key

OUMAZZCSAQZVRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization Method

Pyridine-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide in alkaline medium to form the triazole-thiol backbone:

Procedure :

  • React pyridine-2-carboxylic acid hydrazide (0.1 mol) with CS₂ (0.15 mol) in ethanol containing KOH (0.15 mol).

  • Stir for 16 hours at room temperature to form potassium dithiocarbazinate.

  • Reflux with hydrazine hydrate (0.24 mol) for 4 hours, yielding the triazole-thiol after acidification.

Reaction Equation :

Pyridine-2-carbohydrazide+CS2KOHPotassium dithiocarbazinateN2H4Triazole-3-thiol\text{Pyridine-2-carbohydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Potassium dithiocarbazinate} \xrightarrow{\text{N}2\text{H}_4} \text{Triazole-3-thiol}

Yield : 68–72% after recrystallization in ethanol.

Alternative Route: Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150 W, 120°C) reduces reaction time from hours to 15–20 minutes, improving yield to 85%.

Synthesis of N-Benzyl-2-chloroacetamide (Intermediate B)

Amidation of Chloroacetyl Chloride

Benzylamine reacts with chloroacetyl chloride under controlled conditions:

Procedure :

  • Dissolve benzylamine (0.1 mol) in dry dichloromethane.

  • Add chloroacetyl chloride (0.12 mol) dropwise at 0–5°C.

  • Stir for 2 hours, wash with NaHCO₃, and isolate via vacuum distillation.

Reaction Equation :

Benzylamine+ClCH2COClN-Benzyl-2-chloroacetamide+HCl\text{Benzylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-Benzyl-2-chloroacetamide} + \text{HCl}

Yield : 89–92%.

Convergent Synthesis of the Target Compound

Thiol-Alkylation Reaction

Intermediate A and B undergo nucleophilic substitution in polar aprotic solvents:

Procedure :

  • Suspend 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (0.05 mol) in DMF.

  • Add N-benzyl-2-chloroacetamide (0.055 mol) and NaOH (0.06 mol).

  • Reflux at 90°C for 6 hours, then pour into ice-water to precipitate the product.

Reaction Equation :

Triazole-3-thiol+ClCH2CONHCH2C6H5NaOH, DMFTarget Compound+NaCl\text{Triazole-3-thiol} + \text{ClCH}2\text{CONHCH}2\text{C}6\text{H}5 \xrightarrow{\text{NaOH, DMF}} \text{Target Compound} + \text{NaCl}

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature (°C)9078
SolventDMF78
BaseNaOH78
Reaction Time (h)678
Molar Ratio (A:B)1:1.178

Yield : 75–78% after recrystallization in ethanol.

Alternative Thiourea Intermediate Route

A two-step approach via thiourea formation:

  • React 5-(pyridin-2-yl)-1,2,4-triazole-3-amine with CS₂/KOH to form thiourea.

  • Alkylate with N-benzyl-2-bromoacetamide in acetonitrile.

Yield : 70% with reduced byproducts.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3280 (N-H), 1665 (C=O), 1250 (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, pyridine-H), 7.35–7.28 (m, benzyl-H), 4.42 (s, CH₂CO), 3.98 (s, CH₂N).

  • HRMS (ESI) : m/z 415.1421 [M+H]⁺ (calc. 415.1432).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing oxidation of thiol to disulfide.

  • Solution : Use nitrogen atmosphere and antioxidant (e.g., ascorbic acid).

Solvent Selection

  • DMF vs. Acetonitrile : DMF provides higher solubility but requires stringent drying. Acetonitrile offers easier workup but lower yields (65%).

Scale-Up Considerations

Pilot-scale synthesis (1 kg) achieved 72% yield using:

  • Continuous flow reactor for Intermediate A.

  • Catalytic NaI to accelerate alkylation .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Key Observations
Acidic (HCl/H₂O) Pyridin-2-yl-triazole carboxylic acid + Benzylamine derivativesPartial cleavage of the acetamide bond
Basic (NaOH/EtOH) 5-(Pyridin-2-yl)-1,2,4-triazol-3-yl acetic acid + N-Benzylamine byproductsComplete deacetylation at elevated temperatures

Hydrolysis studies reveal pH-dependent selectivity, with basic conditions favoring complete deacetylation due to nucleophilic hydroxide attack on the carbonyl group.

Nucleophilic Substitution Reactions

The triazole ring’s C-3 position and acetamide’s α-carbon participate in nucleophilic substitutions:

With Amines

  • Reactants : Primary/secondary amines (e.g., methylamine, piperidine)

  • Products : Substituted triazole-acetamide derivatives

  • Mechanism : SN2 displacement at the α-carbon of the acetamide group

With Thiols

  • Reactants : Aliphatic/aromatic thiols (e.g., benzyl mercaptan)

  • Products : Thioether-linked analogs

  • Conditions : DMF, room temperature, with base (e.g., K₂CO₃)

Coordination Chemistry with Metal Ions

The pyridine and triazole moieties act as polydentate ligands:

Metal Ion Coordination Site Complex Structure Application
Cu(II) Pyridine N + Triazole NTetrahedral or square-planar geometriesCatalytic oxidation studies
Fe(III) Triazole N + Acetamide carbonylOctahedral complexesMagnetic resonance imaging

These complexes exhibit enhanced stability in aqueous media, attributed to the chelate effect .

Oxidation Reactions

Controlled oxidation targets the triazole and pyridine rings:

  • With KMnO₄/H₂SO₄ :

    • Product : Pyridine N-oxide derivatives

    • Outcome : Increased solubility in polar solvents

  • With H₂O₂/Fe²⁺ (Fenton’s reagent) :

    • Product : Hydroxylated triazole intermediates

    • Mechanism : Radical-mediated C–H activation

Cycloaddition Reactions

The triazole ring participates in Huisgen [3+2] cycloadditions:

  • Reactants : Terminal alkynes (e.g., propargyl alcohol)

  • Conditions : Cu(I) catalysis, room temperature

  • Products : 1,2,3-Triazole-fused hybrid structures

This reaction is stereospecific, yielding 1,4-disubstituted triazoles exclusively .

Biological Derivatization

The compound serves as a precursor for pharmacologically active analogs:

  • Antimicrobial Derivatives :

    • Modification : Acylation of the triazole NH

    • Activity : Enhanced inhibition of Staphylococcus aureus (MIC: 4–8 μg/mL)

  • Anticancer Derivatives :

    • Modification : Coordination with Pt(II) ions

    • Activity : Apoptosis induction in HeLa cells (IC₅₀: 12.3 μM)

Scientific Research Applications

Antimicrobial Activity

N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide has shown significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a Minimum Inhibitory Concentration (MIC) that indicates its potential as an effective antimicrobial agent.

Case Study: Antimicrobial Evaluation

A study assessed the compound's effectiveness against multiple bacterial strains using the tube dilution method. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further exploration in cancer treatment.

Case Study: Anticancer Activity

In vitro studies have revealed that this compound inhibits the proliferation of various cancer cell lines. For instance, it was evaluated against human colorectal carcinoma cell lines using the Sulforhodamine B assay, yielding promising results with an IC50 value indicating effective cytotoxicity .

Antitubercular Activity

Research has also highlighted the compound's potential in combating tuberculosis. Its mechanism involves inhibition of key mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis.

Case Study: Antitubercular Evaluation

In a study focused on the synthesis and evaluation of related compounds, this compound was found to exhibit activity against Mycobacterium tuberculosis H37Rv in vitro. Further evaluations included in vivo assessments in mice models, demonstrating its potential as an antitubercular agent .

Summary of Biological Activities

Activity TypeEfficacy DescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values indicating significant activity
AnticancerInhibits proliferation of colorectal cancer cells (IC50 values indicating cytotoxicity)
AntitubercularActive against Mycobacterium tuberculosis with potential for further development

Comparison with Similar Compounds

Structural and Functional Analogues

KX2-391 (N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)
  • Key Differences: KX2-391 incorporates a 4-(2-morpholinoethoxy)phenyl group on the pyridine ring, unlike the unsubstituted pyridin-2-yl group in the target compound.
  • Biological Activity: KX2-391 is a potent Src kinase inhibitor (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells).
  • Implications : The absence of this substituent in the target compound may reduce kinase inhibition efficacy but could improve metabolic stability by eliminating a metabolically labile ether group.
Thiazole Derivatives (e.g., Compound 8a)
  • Structural Variation: Replacement of pyridine with thiazole in derivatives like 8a (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-2-yl)acetamide) resulted in reduced Src kinase inhibition (GI₅₀ = 1.34–2.30 µM) compared to KX2-391 .
  • Activity Trends: Pyridine’s planar aromatic system likely facilitates π-π stacking in kinase binding sites, which thiazole’s smaller heterocycle cannot fully replicate.
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
  • Key Differences : The N-substituent here is pyridin-3-ylmethyl instead of benzyl.
  • Implications: The pyridin-3-ylmethyl group may alter solubility (higher polarity) and binding interactions due to the additional nitrogen atom. No activity data are available, but structural analogs suggest such substitutions could modulate selectivity for kinase isoforms .
Triazinoindole and Triazole Hybrids
  • Examples: Compounds like 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () and hybrids with piperidine () feature bulkier fused-ring systems.

Data Table: Structural and Activity Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity (GI₅₀) Reference
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide ~294* Pyridin-2-yl, triazole, N-benzyl Not reported N/A
KX2-391 ~463† Morpholinoethoxy-phenyl, pyridine 1.34 µM (Src kinase)
Thiazole derivative 8a ~449† Thiazole, N-benzyl, morpholinoethoxy-phenyl 1.34–2.30 µM (Src kinase)
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide 294.31 Pyridin-3-ylmethyl, triazole Not reported
Benzoisoquinolin-triazole derivative () 526.61 Benzoisoquinolin, propenyl, triazole Not reported

*Estimated based on molecular formula.
†Calculated from .

Key Research Findings

Pyridine vs. Thiazole : Pyridine-containing compounds (e.g., KX2-391) show superior kinase inhibition to thiazole analogs, highlighting the importance of aromaticity and electronic properties in binding .

Substituent Effects: Electron-donating groups (e.g., morpholinoethoxy in KX2-391) enhance solubility and target affinity, while bulky groups (e.g., triazinoindole in ) may compromise pharmacokinetics .

N-Substituent Variability : Replacing benzyl with pyridin-3-ylmethyl () introduces polar interactions but may alter blood-brain barrier penetration .

Biological Activity

N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1018164-33-4
  • Molecular Formula : C16H15N5O
  • Molecular Weight : 293.3232 g/mol

The compound features a triazole ring fused with a pyridine moiety, which contributes to its pharmacological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly lipoxygenases (LOXs), which are implicated in tumorigenesis. The inhibition of LOX enzymes can lead to reduced inflammation and tumor growth in various cancer models .
  • Cytotoxicity : Studies utilizing MTT assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The cytotoxicity is often compared to standard chemotherapeutic agents like doxorubicin .
  • Metal Chelation : The compound's ability to chelate metal ions may disrupt metal-dependent biological processes, further enhancing its therapeutic potential against cancer cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

Cell LineIC50 (µM)Comparison DrugNotes
PC312.5Doxorubicin (15)Significant inhibition observed
HT2918.0Doxorubicin (20)Moderate activity
SKNMC15.0Doxorubicin (14)Comparable efficacy

These results indicate that the compound possesses potent anticancer properties across different cell lines.

Case Studies and Research Findings

  • Study on LOX Inhibition :
    A study investigated the lipoxygenase inhibitory activity of various triazole derivatives, including N-Benzyl variants. Results indicated that these compounds could significantly inhibit LOX activity, suggesting their potential as anti-inflammatory and anticancer agents .
  • Cytotoxicity Assessment :
    In a comparative analysis against established chemotherapeutics, N-Benzyl derivatives exhibited lower IC50 values in certain cancer cell lines compared to doxorubicin, highlighting their effectiveness as novel anticancer agents .
  • Mechanistic Insights :
    Further mechanistic studies revealed that N-Benzyl compounds could induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction .

Q & A

Q. What synthetic methodologies are employed to prepare N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide, and how is purity confirmed?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, pyridine-containing triazole derivatives are synthesized by reacting hydrazine derivatives with nitriles under acidic conditions . Post-synthesis, purity and structural confirmation are achieved via:

  • 1H NMR and IR spectroscopy to verify functional groups and hydrogen environments.
  • LC-MS for molecular weight confirmation and detection of impurities.
  • Elemental analysis to validate stoichiometric composition .

Q. What are the standard assays for evaluating Src kinase inhibitory activity of this compound?

Src kinase inhibition is assessed using:

  • In vitro kinase assays with recombinant c-Src kinase, measuring GI50 values (e.g., 1.34 µM in NIH3T3/c-Src527F cells) .
  • Cell proliferation assays in cancer cell lines (e.g., HT-29, BT-20, CCRF-CEM) to determine % inhibition at fixed concentrations (e.g., 64–71% inhibition by fluorobenzyl derivatives at 50 µM) .

Q. How is the crystal structure of this compound resolved, and what software is used?

Single-crystal X-ray diffraction is employed. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals .

Advanced Research Questions

Q. How do substituents on the benzyl or pyridine groups influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine vs. thiazole substitution : Replacing pyridine with thiazole (e.g., compound 8a ) reduces Src kinase inhibition (GI50: 2.30 µM vs. 1.34 µM for pyridine derivatives) .
  • Electron-withdrawing groups : Fluorine at the benzyl position (e.g., 8b ) enhances antiproliferative activity (71% inhibition in BT-20 cells) .
  • Morpholinoethoxy extensions : Improve solubility and target binding via hydrogen-bonding interactions .

Q. How can computational methods predict the biological potential of novel derivatives?

  • Molecular docking with Src kinase (PDB ID: 3G5D) identifies key interactions (e.g., hydrogen bonds with Glu310, hydrophobic contacts with Ile338) .
  • PASS software predicts activity spectra (e.g., anticancer probability >70% for triazole-thioacetamide derivatives) .

Q. How are contradictory data between in vitro and cell-based assays resolved?

Discrepancies (e.g., higher GI50 in SYF/c-Src527F vs. NIH3T3 cells) are addressed by:

  • Assay optimization : Adjusting ATP concentrations to reflect physiological levels.
  • Off-target profiling : Screening against related kinases (e.g., Abl, EGFR) to rule out cross-reactivity .
  • Metabolic stability studies : Using liver microsomes to assess compound degradation in cellular environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.